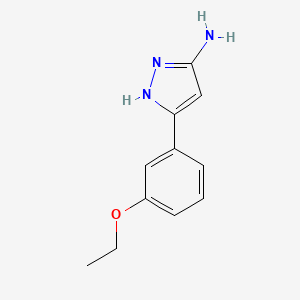![molecular formula C21H21N5O5S B2940653 Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-88-0](/img/structure/B2940653.png)
Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an ester, containing a benzyl group, a nitrobenzoyl group, and a triazole ring. Ester compounds are often used in a wide range of applications, from plastics to pharmaceuticals . The presence of a nitro group could indicate potential reactivity, and the triazole ring is a common feature in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a ring structure. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. Esters generally have pleasant smells and are often used in perfumes and flavorings .Applications De Recherche Scientifique
Anticancer Agent Development
This compound has been studied for its potential as an anticancer agent . The presence of the 1,2,4-triazole moiety is significant as it’s known for a wide range of biological activities. Research indicates that derivatives of this compound can exhibit potent inhibitory activities against certain cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values that are competitive with reference drugs like doxorubicin . This suggests that the compound could be used as a platform for developing more selective and potent anticancer molecules.
Selective Cytotoxicity
The compound’s derivatives have shown selective cytotoxicity towards cancer cells while demonstrating very weak effects on normal cells . This selectivity is crucial in cancer treatment, as it minimizes damage to healthy tissues and reduces side effects, which is a significant challenge in chemotherapy.
Apoptosis Induction
Further investigations into the compound’s derivatives have revealed their ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a targeted way of eliminating cancer cells, and compounds that can trigger this process are valuable in the development of anticancer therapies.
Quantitative Structure-Activity Relationship (QSAR) Studies
The compound’s structure has been used in QSAR studies to predict the anticancer activity of new derivatives . QSAR models help in understanding the relationship between chemical structure and biological activity, which is essential for designing new drugs with improved efficacy.
Chemical Intermediate
As a chemical intermediate, this compound can be involved in the synthesis of a variety of other compounds with diverse biological activities. It can serve as a precursor in the synthesis of more complex molecules for pharmaceutical applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-2-31-19(27)14-32-21-24-23-18(25(21)13-15-6-4-3-5-7-15)12-22-20(28)16-8-10-17(11-9-16)26(29)30/h3-11H,2,12-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAUHVVZGJTBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B2940570.png)
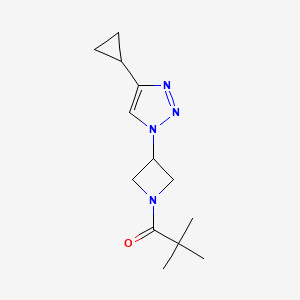
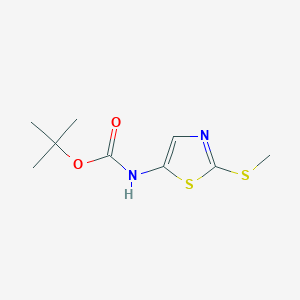
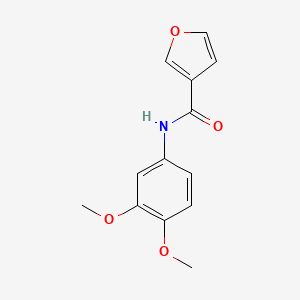
![4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine](/img/structure/B2940577.png)
![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2940579.png)
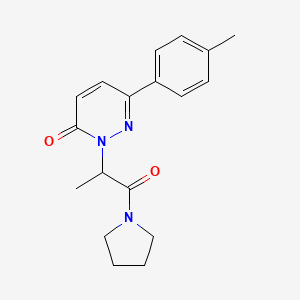
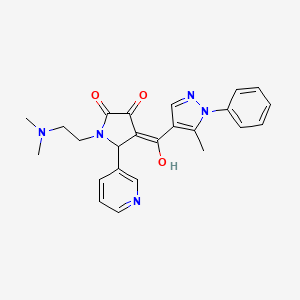


![Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2940587.png)
